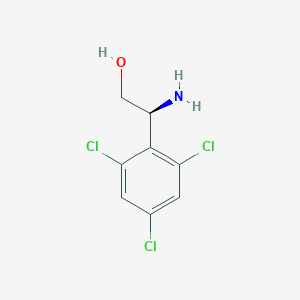![molecular formula C9H14ClNO2 B13552001 (2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)
(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride: is a unique compound characterized by its bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[4.1.0]heptane core.
Introduction of the amino group: The amino group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bicyclic structure into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated bicyclic derivatives.
Substitution: Acylated or alkylated derivatives.
科学的研究の応用
Chemistry:
Synthesis of complex molecules: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme studies: The compound can be used as a substrate or inhibitor in enzyme studies to understand enzyme mechanisms and functions.
Medicine:
Drug development: Due to its unique structure, the compound is being investigated for potential therapeutic applications, including as an antiviral or anticancer agent.
Industry:
Material science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
作用機序
The mechanism by which (2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.
類似化合物との比較
(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid: The free base form of the compound.
(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}propanoic acid: A similar compound with a propanoic acid group instead of an acetic acid group.
Uniqueness:
Structural uniqueness: The bicyclo[4.1.0]heptane core is a rare and unique structural feature that distinguishes this compound from others.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
203.66 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-bicyclo[4.1.0]hept-3-enyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c10-8(9(11)12)6-2-1-5-3-7(5)4-6;/h2,5,7-8H,1,3-4,10H2,(H,11,12);1H/t5?,7?,8-;/m1./s1 |
InChIキー |
CKLFGFZFMVPYLN-HCPFILAPSA-N |
異性体SMILES |
C1C=C(CC2C1C2)[C@H](C(=O)O)N.Cl |
正規SMILES |
C1C=C(CC2C1C2)C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551922.png)
![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
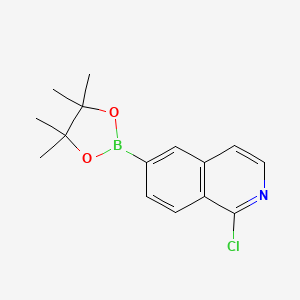
![5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylicacid](/img/structure/B13551939.png)
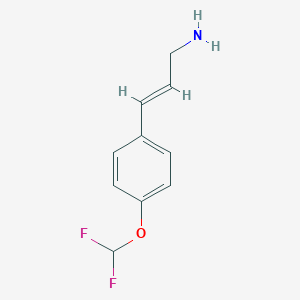
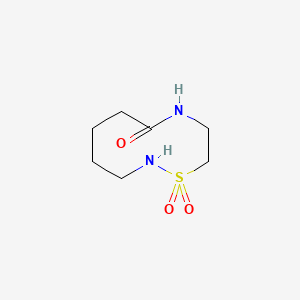
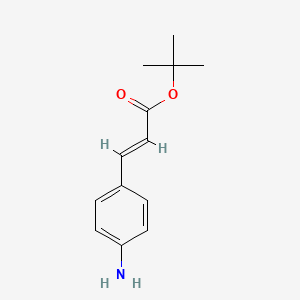

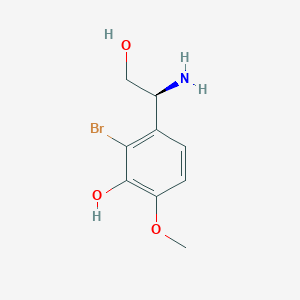
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)

